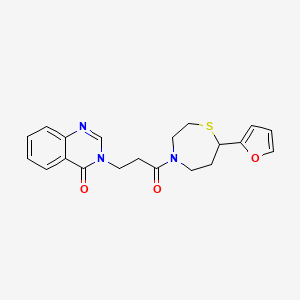

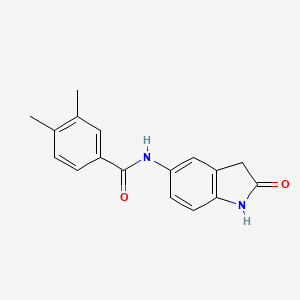

3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-ones are a class of compounds that have been studied for their bioactive properties . They can be synthesized from furan-2-carbaldehydes, which are biomass-derived chemicals .

Synthesis Analysis

Furan-2-carbaldehydes can be used as efficient green C1 building blocks to synthesize bioactive quinazolin-4(3H)-ones . The synthesis process involves ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .Chemical Reactions Analysis

The synthesis of quinazolin-4(3H)-ones from furan-2-carbaldehydes involves a ligand-free photocatalytic C–C bond cleavage . This suggests that the compound may also be involved in similar chemical reactions.Applications De Recherche Scientifique

Anticonvulsant Activity

Quinazolines and their derivatives, such as the one mentioned, have been investigated for their potential anticonvulsant properties. A study by Fatmi et al. synthesized a series of quinazolines and evaluated their anticonvulsant activity using the timed intravenous pentylenetetrazol seizure threshold method. Although the compounds showed varying degrees of activity, the research highlights the potential of quinazolinone derivatives in developing anticonvulsant medications (Fatmi, Vaidya, Iturrian, & Blanton, 1984).

Antimicrobial and Antitumor Activity

Research by Abu-Hashem et al. explored the synthesis of furothiazolo pyrimido quinazolinones from visnagenone or khellinone, examining their antimicrobial activity. These compounds demonstrated significant potential in inhibiting the growth of bacteria and fungi, indicating their relevance in developing new antimicrobial agents (Abu‐Hashem, 2018). Another study by Noolvi et al. synthesized quinazoline derivatives and assessed their antitumor activity, identifying compounds with potential anticancer properties (Noolvi, Patel, Bhardwaj, & Chauhan, 2011).

Diuretic Agents

Quinazolin‐4(3H)‐one derivatives have been synthesized and evaluated for their diuretic activity. A study by Maarouf, El‐Bendary, and Goda developed a series of these derivatives, demonstrating the influence of the heterocyclic combination on diuretic activity. This research underscores the utility of quinazolinone derivatives in discovering new diuretic agents (Maarouf, El‐Bendary, & Goda, 2004).

Synthesis Techniques and Material Applications

The compound and its derivatives are also significant in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. For example, furan-2-carbaldehydes have been utilized as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This technique represents an efficient and eco-friendly approach for generating quinazolinone-based compounds with potential applications in material science and drug development (Yu, Zhang, Qin, Wang, Ren, & He, 2018).

Propriétés

IUPAC Name |

3-[3-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-oxopropyl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c24-19(22-9-7-18(27-13-11-22)17-6-3-12-26-17)8-10-23-14-21-16-5-2-1-4-15(16)20(23)25/h1-6,12,14,18H,7-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJGOFCYPSYFPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2398925.png)

![6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B2398928.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2398929.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2398930.png)

![3-[2-[[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2398931.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide](/img/structure/B2398933.png)

![Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate](/img/structure/B2398938.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2398939.png)

![4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2398940.png)